

2-Oxoadipic Acid vs. α -Ketoadipic Acid: A Guide to Terminology and Analysis

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Compound of Interest

Compound Name: 2-Oxoadipic acid

Cat. No.: B1198116

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For researchers, scientists, and professionals in drug development, precise terminology is paramount. This guide provides a comprehensive comparison of the terms "**2-oxoadipic acid**" and "alpha-ketoadipic acid," clarifies their interchangeability, and presents relevant biochemical and analytical data.

Key Finding: "**2-Oxoadipic acid**" and "alpha-ketoadipic acid" (often abbreviated as α -KA) are synonymous terms for the same chemical compound.^{[1][2]} The molecule is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.^{[1][2][3][4]}

Biochemical and Chemical Identity

From a chemical standpoint, both names describe the same molecule. The designation "2-oxo" indicates the presence of a ketone functional group at the second carbon of the adipic acid backbone, a six-carbon dicarboxylic acid. The term "alpha-keto" signifies that the ketone group is on the alpha-carbon, the carbon atom adjacent to a carboxyl group, which in this case is the second carbon. Therefore, the nomenclature is functionally identical.

Feature	Description
IUPAC Name	2-oxohexanedioic acid
Synonyms	alpha-Ketoadipic acid, α-Ketoadipic acid, 2-Ketoadipic acid, Oxoadipic acid
Chemical Formula	C ₆ H ₈ O ₅
Molar Mass	160.12 g/mol
CAS Number	3184-35-8

Clinical Significance and Quantitative Analysis

Elevated levels of **2-oxoadipic acid** are a hallmark of the rare inborn error of metabolism known as alpha-ketoadipic aciduria.[3][5] This condition results from a deficiency in the 2-oxoadipate dehydrogenase complex, leading to the accumulation of **2-oxoadipic acid** and its precursor, alpha-aminoadipic acid, in the body.[5] The clinical presentation of alpha-ketoadipic aciduria can be variable, ranging from asymptomatic to developmental delay and neurological issues.[6]

The quantification of **2-oxoadipic acid** in urine is a key diagnostic marker for this disorder. The following table summarizes typical urinary concentrations in healthy individuals and those with alpha-ketoadipic aciduria.

Population	Urinary Concentration (mmol/mol creatinine)
Healthy Individuals	0 - 1.7[7]
Alpha-ketoadipic aciduria Patients	9 - 49[3]

Experimental Protocols for Quantification

The analysis of urinary organic acids, including **2-oxoadipic acid**, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like **2-oxoadipic acid**, a derivatization step is necessary to increase their volatility.

1. Sample Preparation (Urine):

- A specific volume of urine, often normalized to the creatinine concentration, is used for analysis.
- An internal standard is added to the urine sample to account for any loss during sample processing.
- The sample is acidified to a low pH.
- The organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is typically repeated to ensure complete extraction.
- The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is first treated with a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the carbonyl groups.
- Following methoximation, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert the carboxylic acid groups into their more volatile trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

- Gas Chromatograph: The derivatized sample is injected into the GC.
 - Column: A non-polar or medium-polarity capillary column is typically used for separation.

- Carrier Gas: Helium is the most common carrier gas.
- Oven Temperature Program: A temperature gradient is employed to separate the various organic acids based on their boiling points.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) is the standard mode.
 - Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become increasingly popular for the analysis of urinary organic acids due to its high sensitivity, specificity, and often simpler sample preparation protocols that may not require derivatization.

1. Sample Preparation (Urine):

- Urine samples are typically diluted with a solvent, often the initial mobile phase of the chromatography.
- An internal standard is added.
- The sample is then centrifuged and/or filtered to remove particulate matter before injection.

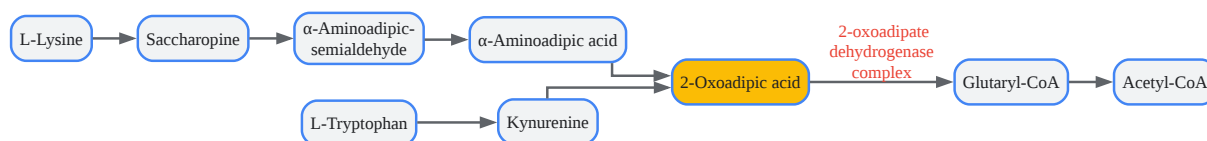
2. LC-MS/MS Analysis:

- Liquid Chromatograph:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution is typically employed with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like methanol or acetonitrile.

- Tandem Mass Spectrometer:
 - Ionization: Electrospray ionization (ESI), usually in negative ion mode, is common for organic acids.
 - Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. In MRM, a specific precursor ion for **2-oxoadipic acid** is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.

Metabolic Pathway Visualization

2-Oxoadipic acid is a central intermediate in the degradation pathways of lysine and tryptophan. The following diagram illustrates its position in these metabolic routes.

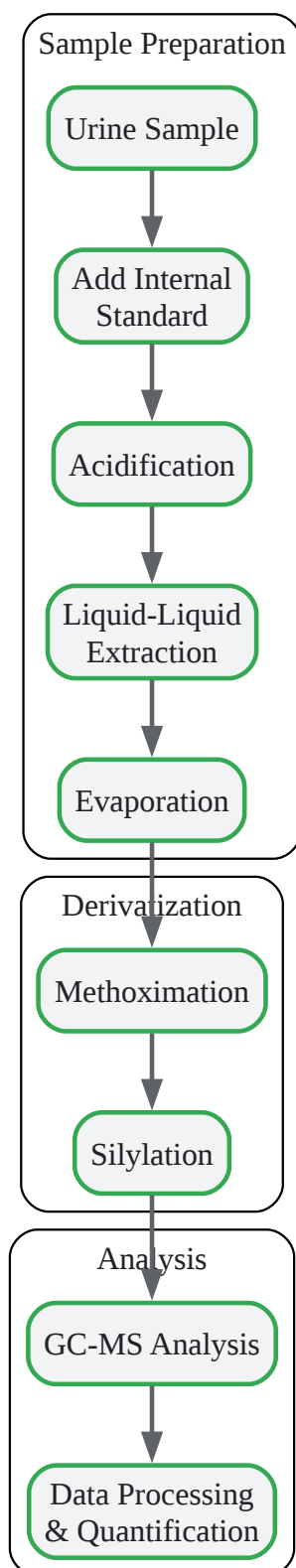


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Caption: Metabolic pathways of L-lysine and L-tryptophan degradation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of urinary **2-oxoadipic acid** by GC-MS.



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Caption: Workflow for GC-MS analysis of urinary **2-oxoadipic acid**.

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